1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR
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Overview
Description
1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes to ensure high yields and efficiency. The use of eco-friendly and atom-economical approaches is often prioritized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR can be compared with other similar compounds, such as:
1,8-Naphthyridine: Shares the core structure but lacks the ethanone group.
Quinoline: Similar heterocyclic structure but with different nitrogen atom positions.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(1,8-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,1H3 |
InChI Key |
JUACCXDFLZYUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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